molecular formula C14H11ClO2 B173422 2-Methylphenyl 4-chlorobenzoate CAS No. 6280-50-8

2-Methylphenyl 4-chlorobenzoate

Katalognummer B173422
CAS-Nummer: 6280-50-8
Molekulargewicht: 246.69 g/mol
InChI-Schlüssel: GQZOELHKUYCOKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methylphenyl 4-chlorobenzoate, also known as p-tolyl 4-chlorobenzoate, is a chemical compound that belongs to the class of organic compounds known as benzoic acid esters. It is widely used in scientific research for its various applications, including its use as a starting material for the synthesis of other chemical compounds.

Wirkmechanismus

The mechanism of action of 2-Methylphenyl 4-chlorobenzoate is not well understood. However, it is believed to act as a nucleophile in various chemical reactions due to the presence of the electron-donating methyl group on the phenyl ring.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-Methylphenyl 4-chlorobenzoate. However, it is known to be a non-toxic compound and does not exhibit any significant toxicity in laboratory animals.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-Methylphenyl 4-chlorobenzoate in laboratory experiments include its ease of synthesis, stability, and non-toxic nature. However, its limitations include its limited solubility in water, which can make it difficult to use in certain experiments.

Zukünftige Richtungen

There are several future directions for the use of 2-Methylphenyl 4-chlorobenzoate in scientific research. One possible direction is the development of new synthetic methods for the compound that are more efficient and cost-effective. Additionally, the compound can be used as a starting material for the synthesis of new biologically active compounds with potential therapeutic applications. Finally, the compound can be used in the development of new analytical techniques for the detection and quantification of various chemical compounds.

Synthesemethoden

The synthesis of 2-Methylphenyl 4-chlorobenzoate involves the reaction of p-toluidine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure 2-Methylphenyl 4-chlorobenzoate.

Wissenschaftliche Forschungsanwendungen

2-Methylphenyl 4-chlorobenzoate finds extensive use in scientific research due to its various applications. It is used as a starting material for the synthesis of other chemical compounds such as 2-Methylphenyl 4-iodobenzoate, which is used in the synthesis of various biologically active compounds. Additionally, it is used as a precursor for the synthesis of 2-Methylphenyl 4-hydroxybenzoate, which is used in the production of various pharmaceuticals.

Eigenschaften

CAS-Nummer

6280-50-8

Produktname

2-Methylphenyl 4-chlorobenzoate

Molekularformel

C14H11ClO2

Molekulargewicht

246.69 g/mol

IUPAC-Name

(2-methylphenyl) 4-chlorobenzoate

InChI

InChI=1S/C14H11ClO2/c1-10-4-2-3-5-13(10)17-14(16)11-6-8-12(15)9-7-11/h2-9H,1H3

InChI-Schlüssel

GQZOELHKUYCOKJ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)Cl

Kanonische SMILES

CC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)Cl

Andere CAS-Nummern

6280-50-8

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.